2,6-Dichloro-5-propylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-5-propylnicotinonitrile is a chemical compound with the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a propyl group at the 5 position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-propylnicotinonitrile typically involves the chlorination of 5-propylnicotinonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-propylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of 2,6-diamino-5-propylnicotinonitrile or 2,6-dithiopropyl-5-propylnicotinonitrile.
Oxidation: Formation of 2,6-dichloro-5-propylnicotinic acid.
Reduction: Formation of 2,6-dichloro-5-propylnicotinamide.
Scientific Research Applications
2,6-Dichloro-5-propylnicotinonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-propylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinonitrile: Lacks the propyl group at the 5 position.
5-Propyl-2-chloronicotinonitrile: Has only one chlorine atom at the 2 position.
2,6-Dichloro-4-propylnicotinonitrile: The propyl group is at the 4 position instead of the 5 position.
Uniqueness
2,6-Dichloro-5-propylnicotinonitrile is unique due to the specific positioning of the chlorine atoms and the propyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted research and development .
Properties
Molecular Formula |
C9H8Cl2N2 |
---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
2,6-dichloro-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8Cl2N2/c1-2-3-6-4-7(5-12)9(11)13-8(6)10/h4H,2-3H2,1H3 |
InChI Key |
AMMQPBAIRNGWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N=C1Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.